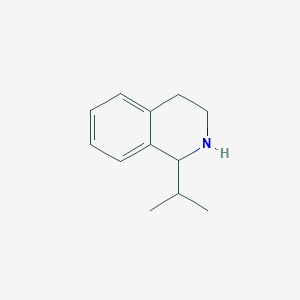

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

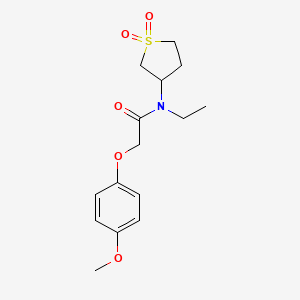

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the tetrahydroisoquinoline family. This family of compounds is known for its diverse range of biological activities and potential therapeutic applications. The isopropyl group attached to the tetrahydroisoquinoline core may influence the compound's pharmacological properties and its interaction with biological targets.

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored through various synthetic routes. One approach involves the Pictet-Spengler reaction, which is a classic method for constructing tetrahydroisoquinoline frameworks . Another method includes the hydroaminomethylation of 2-isopropenylanilines, which is catalyzed by a rhodium catalyst and does not require phosphine, leading to a chemo- and regioselective reaction . Additionally, the synthesis of stereoisomers of tetrahydroisoquinoline derivatives has been achieved using the Pummerer reaction, which allows for the creation of chiral centers at specific positions . These methods demonstrate the versatility and adaptability of synthetic strategies to obtain the desired tetrahydroisoquinoline derivatives.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tetrahydroisoquinoline core with an isopropyl substituent at the 1-position. The stereochemistry of this compound is crucial, as different stereoisomers can exhibit varied biological activities. The conformation of the tetrahydroisoquinoline ring and the orientation of substituents are important factors that can be analyzed using techniques such as CD and NMR spectroscopy .

Chemical Reactions Analysis

Tetrahydroisoquinolines, including the 1-isopropyl derivative, can undergo a range of chemical reactions. These reactions can be used to further modify the compound or to study its reactivity. For instance, the introduction of deuterium atoms at specific positions in the tetrahydroisoquinoline ring has been described, which is useful for the preparation of labeled analogs for pharmacological studies . The Pictet-Spengler reaction is also a key reaction for the synthesis of various tetrahydroisoquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the substituents on the tetrahydroisoquinoline ring. For example, the introduction of certain substituents can enhance the compound's bradycardic activity, which is the ability to slow down the heart rate, making it a potential antihypertensive agent . The solubility, stability, and reactivity of these compounds can be tailored by modifying their chemical structure, which is essential for their potential use as pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Catalytic Asymmetric Synthesis

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline is utilized in catalytic asymmetric synthesis. It's a "privileged scaffold" in natural products and has wide bioactivities. Novel catalytic strategies have been developed for synthesizing its derivatives, contributing to the total synthesis of alkaloid natural products (Liu et al., 2015).

Pharmacological Evaluation as Antihypertensive Agents

Its derivatives have been synthesized and evaluated for antihypertensive effects. Specific structural modifications on the tetrahydroisoquinoline ring enhance in vitro activity, and some derivatives show potent antihypertensive activity without inducing reflex tachycardia (Watanuki et al., 2011).

Multicomponent Reactions for Functionalization

The compound plays a role in multicomponent reactions for C(1)-functionalization. These reactions are pivotal for synthesizing various alkaloids with biological activities (Kaur & Kumar, 2020).

Synthesis as Anticancer Agents

This compound and its analogs have been synthesized as potential anticancer agents. These derivatives have shown potent cytotoxicity in various cancer cell lines (Redda et al., 2010).

Neuroprotective and Neurotoxic Properties

This compound and its derivatives have been studied for their neuroprotective and neurotoxic properties. They are investigated in the context of neurodegenerative diseases like Parkinson's disease. Some derivatives have shown potential as neuroprotective agents, while others may have neurotoxic effects (Antkiewicz‐Michaluk & Rommelspacher, 2012).

Inhibition of Brain Electron Transport System

It has been studied for its effects on the enzyme-protein complexes in the brain's electron transport system, particularly its inhibition of NADH-ubiquinone reductase (Suzuki et al., 1989).

Safety and Hazards

Zukünftige Richtungen

Due to the diverse biological activities of THIQ based compounds, there is significant interest in the scientific community in developing novel THIQ analogs with potent biological activity . Future research will likely focus on the synthesis of new THIQ derivatives and the exploration of their potential therapeutic applications .

Wirkmechanismus

Target of Action

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline primarily targets the T-type Ca2+ channels . These channels participate in cardiac pace-making, regulation of vascular tone, and hormone secretion . The compound’s interaction with these channels is crucial for its pharmacological effects.

Mode of Action

The compound interacts with its targets, the T-type Ca2+ channels, to elicit its effects. It acts as a T-type Ca2+ channel blocker , similar to mibefradil . This interaction results in the inhibition of these channels, leading to a decrease in calcium influx. This, in turn, induces relaxation of vascular smooth muscles .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway . By blocking the T-type Ca2+ channels, the compound disrupts the normal flow of calcium ions, which are crucial for various cellular processes, including muscle contraction and neurotransmitter release .

Pharmacokinetics

Its oral administration to spontaneously hypertensive rats elicited antihypertensive effects , suggesting good bioavailability.

Result of Action

The primary result of the action of this compound is its antihypertensive effects . By blocking the T-type Ca2+ channels, it induces relaxation of vascular smooth muscles, leading to a decrease in blood pressure . Notably, it achieves these effects without inducing reflex tachycardia, which is often caused by traditional L-type Ca2+ channel blockers .

Eigenschaften

IUPAC Name |

1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-6,9,12-13H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSAVXFMPOZYTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=CC=CC=C2CCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2516885.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-propan-2-ylacetamide](/img/structure/B2516887.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide](/img/structure/B2516891.png)

![2,6-dichloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2516894.png)

![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/no-structure.png)

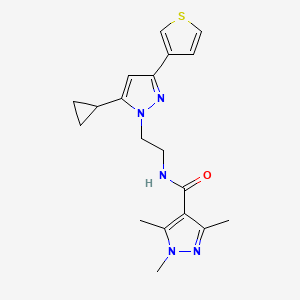

![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2516898.png)

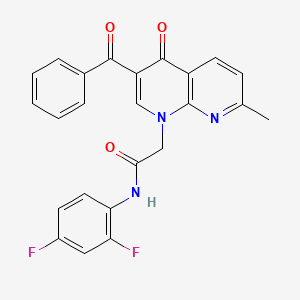

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2516902.png)

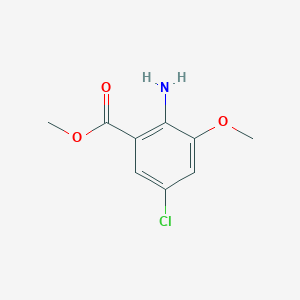

![(3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid](/img/structure/B2516906.png)